3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide
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Overview
Description
3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring, a benzo[d][1,3]dioxole moiety, and a methoxyphenyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through a cyclization reaction of a suitable precursor, such as 1,3-dihydroxybenzene, under acidic conditions. The pyrrolidine ring can be introduced via a reductive amination reaction involving an amine and a ketone or aldehyde. Finally, the carboxamide group is introduced through a reaction with an isocyanate or an acid chloride in the presence of a base.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions can be performed using halogens and alkenes.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidines or benzodioxoles.
Addition: Formation of halogenated or alkylated products.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity has been explored in studies involving enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include the treatment of neurological disorders and cancer.
Industry: It can be utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
3-(benzo[d][1,3]dioxol-5-yl)propanal
1,3-Benzodioxole-5-propanal
2-Propenal, 3-(1,3-benzodioxol-5-yl)-
Uniqueness: 3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications. Unlike its similar compounds, it features a pyrrolidine ring and a methoxyphenyl group, which contribute to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-23-16-5-3-2-4-15(16)20-19(22)21-9-8-14(11-21)13-6-7-17-18(10-13)25-12-24-17/h2-7,10,14H,8-9,11-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLDTTOSHVBREE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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